(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that features a combination of indole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine and pyridine groups. Common synthetic routes include:
Fischer Indole Synthesis: This method is used to prepare the indole core by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions.
N-Alkylation: The indole derivative is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative.
Pyridine Introduction: Finally, the pyridine moiety is introduced via a coupling reaction, such as the Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or nitro groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins and receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to allosteric sites.
Comparison with Similar Compounds
(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone: can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: Used in the production of high-performance polymers.
4-Methoxyphenethylamine: Known for its applications in organic synthesis and as a precursor for various pharmaceuticals.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23ClN4O |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
(6-chloro-1-methylindol-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23ClN4O/c1-24-19-15-17(22)6-5-16(19)14-20(24)21(27)26-12-10-25(11-13-26)9-7-18-4-2-3-8-23-18/h2-6,8,14-15H,7,9-13H2,1H3 |
InChI Key |
WHJXDFAWRLCGBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.